2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one
CAS No.:
Cat. No.: VC20407841
Molecular Formula: C7H9NOS
Molecular Weight: 155.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NOS |
|---|---|
| Molecular Weight | 155.22 g/mol |
| IUPAC Name | 2-methyl-1-(1,3-thiazol-4-yl)propan-1-one |
| Standard InChI | InChI=1S/C7H9NOS/c1-5(2)7(9)6-3-10-4-8-6/h3-5H,1-2H3 |
| Standard InChI Key | AHKZBRZPBGBFSK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)C1=CSC=N1 |
Introduction
2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one is an organic compound featuring a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen. The molecular formula of this compound is C₇H₉NOS, and its molecular weight is 155.22 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
Synthesis and Production
The synthesis of 2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one typically involves organic synthesis techniques. While specific detailed methods for its synthesis are not widely documented in the available literature, similar compounds are often produced using conventional organic chemistry reactions, such as condensation reactions or nucleophilic substitutions.
For industrial-scale production, techniques like continuous flow reactors and automated synthesis systems are employed to enhance efficiency and yield while ensuring product purity.
Biological Activities and Applications
Although specific biological activities of 2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one are not extensively documented, compounds with similar thiazole structures often exhibit antimicrobial properties and potential roles in modulating biochemical pathways. This makes them candidates for further pharmacological studies and applications in drug design.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-Methyl-1-(1,3-thiazol-4-yl)propan-1-one | C₇H₉NOS | 155.22 g/mol | Thiazole ring attached to a propanone chain |
| 2-Methyl-1-(1,3-thiazol-4-yl)propan-1-amine | C₇H₁₂N₂S | N/A | Presence of an amine group instead of a ketone |
| 3-Amino-1-(2-methyl-1,3-thiazol-4-yl)propan-1-one | C₇H₁₀N₂OS | 170.23 g/mol | Additional amino group on the propanone chain |
These compounds exhibit variations in their substituents and functional groups, which can lead to different biological activities or chemical reactivities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume